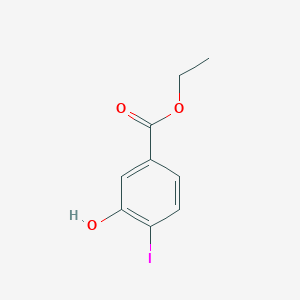

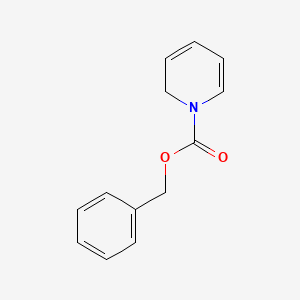

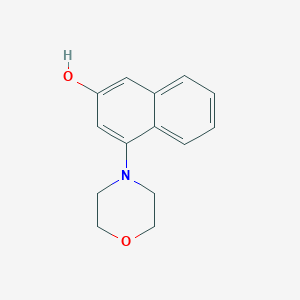

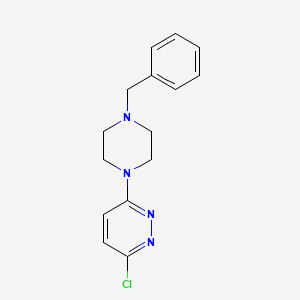

Benzyl pyridine-1(2H)-carboxylate

Übersicht

Beschreibung

“Benzyl pyridine-1(2H)-carboxylate” is a specific derivative of the pyridine class of compounds . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The benzyl group is often added to other molecules to increase their lipophilicity, which can improve their pharmacokinetic properties.

Synthesis Analysis

The synthesis of pyridine derivatives often involves the reaction of Grignard reagents with pyridine N-oxides . The reaction takes place in THF at room temperature, followed by treatment with acetic anhydride at 120°C, yielding 2-substituted pyridines . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .

Molecular Structure Analysis

Pyridine is an aromatic heterocycle, similar to benzene but with one carbon atom replaced by a nitrogen atom . All six atoms in the ring are sp2 hybridized, and each has a p orbital perpendicular to the plane of the ring, allowing the ring to be fully conjugated .

Chemical Reactions Analysis

Pyridine and its derivatives can undergo a variety of chemical reactions. For example, carboradicals add rather sluggishly to pyridines but quite readily to the 2- and 4-positions of pyridinium salts . Another strategy involves a [4 + 2] cycloaddition reaction of a 1-azadiene to a 2-carbon π-component .

Wissenschaftliche Forschungsanwendungen

Anionic Rearrangement and Synthesis

- Anionic Rearrangement of Pyridyl Ethers : A study by Yang and Dudley (2009) describes the anionic rearrangement of 2-benzyloxypyridine. This method includes pyridine-directed metalation of benzylic carbon, leading to 1,2-migration of pyridine and the synthesis of several aryl pyridyl carbinols. It suggests a potential pathway for the formal synthesis of carbinoxamine, an antihistamine drug (Yang & Dudley, 2009).

Corrosion Inhibition

- Corrosion Inhibitors for Mild Steel : El Hajjaji et al. (2018) studied derivatives of pyridine and benzoic acid as corrosion inhibitors for mild steel in acidic medium. Their research indicates that these derivatives, including benzyl pyridine-1(2H)-carboxylate, demonstrate good inhibition efficiency, acting as mixed-type inhibitors and suggesting their application in industrial corrosion protection (El Hajjaji et al., 2018).

Cholinesterase Inhibition

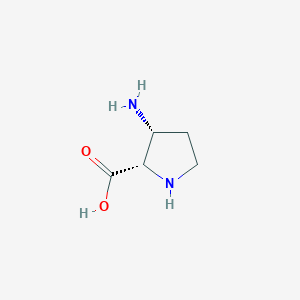

- Proline-Based Carbamates as Cholinesterase Inhibitors : Pizova et al. (2017) explored a series of benzyl pyridine-1(2H)-carboxylate derivatives as cholinesterase inhibitors. Their study found that these compounds exhibited moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting their potential in therapeutic applications for conditions like Alzheimer's disease (Pizova et al., 2017).

Hydrogen-Bonded Co-Crystal Structure

- Benzoic Acid and Zwitterionic l-Proline Co-Crystal : Chesna et al. (2017) studied the co-crystal structure of benzoic acid and zwitterionic l-proline, involving benzoic acid and a pyridine derivative. This research showcases the potential of benzyl pyridine-1(2H)-carboxylate in the formation of hydrogen-bonded networks, useful in crystal engineering and pharmaceuticals (Chesna et al., 2017).

Coating Applications

- Iron(II) Complexes in Coating : Galadzhun et al. (2019) synthesized various benzyl ester derivatives from pyridine-4-carboxylic acid for application in iron(II) complexes. These complexes have implications in spin-crossover and coating applications, suggesting an area of research for benzyl pyridine-1(2H)-carboxylate (Galadzhun et al., 2019).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

benzyl 2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNJWNSQFKPEND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450916 | |

| Record name | Benzyl pyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl pyridine-1(2H)-carboxylate | |

CAS RN |

79328-85-1 | |

| Record name | Benzyl pyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

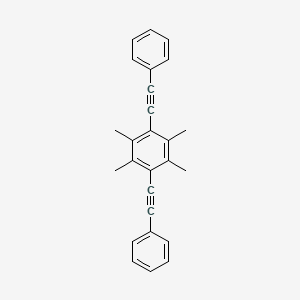

![[(3aS)-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborol-1-yl]methyl-trimethylsilane](/img/structure/B1609983.png)